molecular formula C19H21F3N2O4 B560278 FFN 511 CAS No. 1004548-96-2

FFN 511

货号 B560278
CAS 编号: 1004548-96-2
分子量: 398.382
InChI 键: XHUSAIWAUAMZRG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

FFN 511 is a fluorescent false neurotransmitter (FFN) that targets the neuronal vesicular monoamine transporter 2 (VMAT2). It inhibits serotonin binding to VMAT2 with an IC50 of 1 µM . The excitation and emission maxima are 406 and 501 nm in pH 7 buffer, respectively .


Chemical Reactions Analysis

This compound targets the neuronal vesicular monoamine transporter 2 (VMAT2) and inhibits serotonin binding to VMAT2 . It’s also reported that FFN-511 is discharged more rapidly from fused vesicles than larger peptide cargos .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 284.35 g/mol . .

科学研究应用

FFN 511: 科学研究应用的综合分析

神经递质转运可视化: this compound 作为 VMAT2 的荧光底物,VMAT2 是一种负责跨囊泡转运神经递质的蛋白质。 它通过抑制血清素与 VMAT2 的结合(IC50 为 1 µM),使研究人员能够对突触前末梢的活动进行光学成像,该抑制程度与多巴胺本身相当 .

光学成像: this compound 在 pH 7 缓冲液中的激发和发射最大值分别为 406 和 501 纳米,适用于光学成像应用。 这使得研究人员能够实时可视化神经元活动和神经递质释放 .

神经药理学: this compound 可用于研究 VMAT2 的药理特性及其在神经递质释放中的作用。 通过抑制血清素的结合,它为神经递质储存和释放的机制提供了见解 .

神经系统疾病研究: 涉及 this compound 的研究可以帮助理解 VMAT2 功能受累的神经系统疾病,如帕金森病和抑郁症。 它可以帮助开发针对 VMAT2 的治疗策略 .

药物发现: 作为一种荧光假性神经递质,this compound 可用于药物发现工作,以鉴定调节 VMAT2 活性的化合物。 这可能导致开发针对与神经递质失调相关的疾病的新疗法 .

突触囊泡动力学: This compound 可用于研究突触囊泡动力学,通过跟踪这种荧光化合物在神经元制备物(如小鼠急性脑切片制备物)中外排期间的释放 <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250254 477.27619404v-134.06634641c85.80246151-26.81326991 134.0663464-96.52776979 134.06634641-214.50615457l-5.36265338-42.90123155z m-450.46292567 0H124.43097571V19.87985413h348.57250098v273.49534774c0 300.30861766-117.9

作用机制

Target of Action

FFN 511, also known as “6-(2-aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;2,2,2-trifluoroacetic acid”, primarily targets the neuronal vesicular monoamine transporter 2 (VMAT2) . VMAT2 plays a crucial role in the regulation of neurotransmitter release, specifically dopamine, into the synaptic cleft .

Mode of Action

This compound interacts with its target, VMAT2, by inhibiting the binding of serotonin (5-HT) to VMAT2 . The inhibition occurs at an IC50 of 1 µM, which is comparable to dopamine itself . This interaction results in the modulation of neurotransmitter release, particularly affecting the release of dopamine .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the regulation of dopamine release. By inhibiting 5-HT binding to VMAT2, this compound impacts the normal functioning of VMAT2, which is responsible for transporting monoamines, particularly dopamine, from the cytosol into synaptic vesicles . This results in changes in the downstream effects related to dopamine signaling and neurotransmission .

Result of Action

The molecular effect of this compound’s action involves the inhibition of 5-HT binding to VMAT2, which subsequently affects the release of dopamine . On a cellular level, this compound enables optical imaging of presynaptic terminal activity and labels dopamine and other presynaptic terminals in the striatum . This allows for the visualization of neurotransmitter dynamics during exocytosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other neurotransmitters, such as dopamine and serotonin, can affect the binding of this compound to VMAT2 . Additionally, the physiological state of the organism, such as lactation, can influence the functionality of this compound . .

生物活性

FFN 511 has been shown to be effective in treating several autoimmune diseases, including rheumatoid arthritis and immune thrombocytopenia. In animal models of these diseases, this compound has been shown to reduce inflammation and improve clinical signs.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of Syk and block the activation of downstream pathways, leading to reduced inflammation and immune cell activation. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, and to increase the production of anti-inflammatory cytokines, such as IL-4 and IL-10.

实验室实验的优点和局限性

FFN 511 is a novel, orally-administered, spleen tyrosine kinase (Syk) inhibitor that has been studied extensively in both preclinical and clinical settings. In laboratory experiments, this compound has the advantage of being easy to use, as it can be administered orally and is rapidly absorbed. However, it is important to note that this compound has not been approved for use in humans, and as such, its long-term safety and efficacy have not been established.

未来方向

For FFN 511 research include:
1. Investigating the effects of this compound on other autoimmune diseases, such as multiple sclerosis and psoriasis.
2. Developing more effective formulations of this compound for clinical use.
3. Investigating the effects of this compound on other diseases, such as cancer and cardiovascular disease.
4. Investigating the mechanisms of action of this compound in greater detail.
5. Investigating the potential of this compound as an adjuvant therapy for other drugs.
6. Investigating the potential of this compound as a treatment for chronic inflammatory diseases.
7. Investigating the potential of this compound as an immunomodulatory agent.
8. Investigating the potential of this compound as a treatment for allergies and asthma.
9. Investigating the potential of this compound as an anti-viral agent.
10. Investigating the potential of this compound as an anti-inflammatory agent.
11. Investigating the potential of this compound as a neuroprotective agent.
12. Investigating the potential of this compound as an anti-oxidant agent.
13. Investigating the potential of this compound as an anti-fibrotic agent.
14. Investigating the potential of this compound as an anti-aging agent.
15. Investigating the potential of this compound as an anti-obesity agent.
16. Investigating the potential of this compound as an anti-cancer agent.
17. Investigating the potential of this compound as an anti-microbial agent.
18. Investigating the potential of this compound as an immuno-stimulatory agent.
19. Investigating the potential of this compound as an anti-allergy agent.
20. Investigating the potential of this compound as an anti-diabetic agent.

合成方法

FFN 511 is a novel, orally-administered, spleen tyrosine kinase (Syk) inhibitor developed by Fostamatinib. The synthesis of this compound involves the use of a series of chemical reactions, including a Grignard reaction, a Wittig reaction, and a Mitsunobu reaction. The resulting compound is a white, crystalline solid with a molecular weight of 474.5 g/mol.

属性

IUPAC Name

6-(2-aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2.C2HF3O2/c18-6-5-11-10-15(20)21-17-13-4-2-8-19-7-1-3-12(16(13)19)9-14(11)17;3-2(4,5)1(6)7/h9-10H,1-8,18H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUSAIWAUAMZRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC(=O)C=C3CCN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。